3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Lipophilicity LogP Permeability

3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS: 1184789-39-6) is an aminopyrazole derivative with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol. It belongs to a class of compounds frequently used as versatile intermediates in medicinal chemistry and kinase inhibitor research.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13152257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCN1C=C(C=N1)N
InChIInChI=1S/C8H14N4O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4,9H2,1-2H3
InChIKeyLIFZFPMXWKZFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide: Core Structural and Physicochemical Profile for Targeted Procurement


3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS: 1184789-39-6) is an aminopyrazole derivative with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . It belongs to a class of compounds frequently used as versatile intermediates in medicinal chemistry and kinase inhibitor research [1]. Its structure features a 4-amino-1H-pyrazole core connected to a tertiary dimethylamide via a three-carbon linear linker. Key computed physicochemical properties include a topological polar surface area (PSA) of 64.15 Ų and a LogP of 0.5248 , distinguishing it from its primary amide and positional isomer counterparts.

Why Substituting 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide with Generic Analogs Compromises Research Outcomes


In-class compounds like 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide cannot be simply interchanged with close structural analogs due to profound differences in hydrogen-bonding capacity, lipophilicity, and molecular topology that directly govern their utility as synthetic intermediates and tool compounds. For instance, substituting the tertiary dimethylamide for a primary amide drastically alters hydrogen bond donor count and PSA , while shifting the amino group from the 4- to the 3-position on the pyrazole ring fundamentally changes the vector of key interactions in kinase hinge-binding motifs [1]. These variations lead to divergent reactivity, physicochemical behavior, and biological target engagement, making precise procurement essential for reproducible SAR studies.

Quantitative Differentiation Evidence Guide for 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide


Higher Lipophilicity for Improved Membrane Permeability Compared to Primary Amide Analog

The target compound's tertiary dimethylamide motif results in a substantially higher computed LogP (0.5248) compared to its primary amide analog, 3-(4-amino-1H-pyrazol-1-yl)propanamide (LogP = -0.6593) . This LogP difference of 1.1841 units is indicative of a significantly improved ability to passively diffuse across biological membranes, a critical property for intracellular target engagement.

Lipophilicity LogP Permeability Drug Design

Reduced Topological Polar Surface Area (PSA) for Enhanced Passive Permeability vs. Primary Amide

The target compound exhibits a computed topological polar surface area (PSA) of 64.15 Ų, which is substantially lower than the 86.93 Ų of its primary amide comparator, 3-(4-amino-1H-pyrazol-1-yl)propanamide . A PSA value below 90 Ų is generally favorable for oral absorption, and a value near 60-70 Ų is particularly desirable for CNS penetration.

Polar Surface Area Bioavailability CNS Drug Discovery Physicochemical Property

Optimal Hydrogen Bond Donor Count for Balanced ADME Profile vs. 3,5-Dimethyl Analog

The target compound possesses two hydrogen bond donors (HBD), a balance that maintains solubility and target interaction capability. In contrast, the 3,5-dimethyl substituted analog 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is reported to have only one HBD . While both comply with Lipinski's rules, the extra donor in the target compound can be crucial for forming key hydrogen bonds with biological targets, particularly in kinase hinge regions.

Hydrogen Bond Donor Drug-likeness ADME Lipinski's Rule

Structural Suitability as a Key Intermediate in Selective Androgen Receptor Degrader (SARD) Programs

The core structure of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide represents the primary scaffold of a new class of Selective Androgen Receptor Degraders (SARDs) and pan-antagonists [1]. Lead compounds in this program, such as compound 26a, have demonstrated potent in vivo tumor growth inhibition (80% TGI) against enzalutamide-resistant prostate cancer xenografts. While the target compound itself is an intermediate, its use ensures the correct foundational architecture for developing novel AR-targeting therapeutics, in contrast to alternative building blocks that would lead to inactive or off-target compounds.

Prostate Cancer Androgen Receptor SARD Pyrazole Intermediate

Critical Role of 4-Amino Positional Isomer for Kinase Hinge-Binding over 3-Amino Isomer

In the design of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors, the 4-amino group serves as a critical hinge-binding motif [1]. The target compound, with its 4-amino substitution, directly mimics this essential pharmacophore. The 3-amino positional isomer (CAS 1184792-82-2) presents the hydrogen bond donor/acceptor pair at a different vector, which is sterically and electronically incompatible with the kinase hinge region, as demonstrated in SAR studies of related amide derivatives.

Kinase Inhibitor Positional Isomer Hinge Binder Structure-Activity Relationship

Superior Scalability as a Versatile Intermediate over Cyclic or Bulkier Analogs

The 3-carbon linear linker with a terminal tertiary amide provides an optimal balance of reactivity and stability for further synthetic elaboration, compared to the sterically hindered 2-carbon branched analog, 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1152576-88-9) . The linear topology minimizes steric clashes in subsequent reactions (e.g., N-arylation, amide coupling), a property often preferred for parallel synthesis and library generation.

Synthetic Intermediate Building Block Scalability Chemical Synthesis

Key Application Scenarios for 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide Based on Verified Differentiation


CNS-Penetrant Kinase Inhibitor Lead Generation

Leveraging its reduced PSA (64.15 Ų) and optimized LogP (0.5248) vs. primary amide analogs [REFS-1 from Section 3, Evidence 2], this compound is an ideal starting intermediate for synthesizing kinase inhibitor libraries intended to cross the blood-brain barrier. Its 4-amino-pyrazole core is pre-validated for hinge-binding in targets like B-Raf V600E, making it suitable for CNS oncology programs.

Castration-Resistant Prostate Cancer (CRPC) SARD Development

As a direct precursor to the pyrazol-1-yl-propanamide scaffold required for Selective Androgen Receptor Degraders (SARDs), this intermediate is essential for chemistry efforts aimed at overcoming enzalutamide resistance [REFS-1 from Section 3, Evidence 4]. Its use ensures the correct B-ring pharmacophore is installed, a prerequisite for the dual pan-antagonist and degradation activity demonstrated by lead compounds like 26a.

High-Throughput Synthesis of Diverse Heterocyclic Libraries

Its linear and sterically unhindered propyl linker, combined with a reactive 4-amino handle, makes this compound superior to the 2-carbon branched analog for parallel synthesis applications [REFS-1 from Section 3, Evidence 6]. It is the preferred building block for generating diverse compound arrays through amide coupling, N-arylation, or reductive amination without the yield penalties associated with steric hindrance.

Biochemical Probe Design for Epigenetic and Kinase Targets

The compound's dual hydrogen bond donor/acceptor capacity, a key differentiator from the 3,5-dimethyl analog [REFS-1 from Section 3, Evidence 3], is critical for maintaining key polar interactions with protein targets. This makes it a superior scaffold for designing biochemical probes for enzymes like CDK14 or other TAIRE kinases, where a specific hydrogen bonding network is required for potency and selectivity.

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